molecular formula C24H25N3O B2694560 (E)-3-phenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1351663-50-7

(E)-3-phenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2694560
CAS RN: 1351663-50-7
M. Wt: 371.484
InChI Key: SDHKRYISUJEXFV-VAWYXSNFSA-N
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Description

The compound “(E)-3-phenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one” is a complex organic molecule. It is related to a class of compounds that have been studied for their antimicrobial activity . These compounds often contain benzophenone, indole, and benzimidazole moieties, which are important frameworks in the discovery of innovative drugs .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone was synthesized by the reaction of a compound with 2-(4-benzoyl-2-bromo-phenoxy) acetic acid in 1,4-dioxane, followed by the addition of thionyl chloride and triethyl amine .

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial activity, particularly against drug-resistant bacterial infections . In silico studies and docking studies could also be conducted to identify potent molecules for the development of novel antibacterial agents .

properties

IUPAC Name

(E)-3-phenyl-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c28-23(12-11-20-7-3-1-4-8-20)26-16-13-21(14-17-26)19-27-18-15-25-24(27)22-9-5-2-6-10-22/h1-12,15,18,21H,13-14,16-17,19H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHKRYISUJEXFV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one

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